molecular formula C20H32Br2O8 B11927932 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene CAS No. 187754-76-3

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene

Cat. No.: B11927932
CAS No.: 187754-76-3
M. Wt: 560.3 g/mol
InChI Key: KXRDVQVPFSJHHI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound with the molecular formula C20H32Br2O8. This compound is characterized by its two bromine atoms attached to a benzene ring, which is further substituted with four ethoxy groups containing methoxyethoxy chains. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves a multi-step reaction process. One common method starts with the bromination of 1,4-dimethoxybenzene to form 1,4-dibromo-2,5-dimethoxybenzene. This intermediate is then subjected to etherification reactions with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxyethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., THF, ether).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is used in various scientific research fields:

    Chemistry: As a building block for synthesizing complex organic molecules and polymers.

    Biology: In the study of molecular interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene involves its ability to undergo substitution reactions, allowing it to interact with various molecular targets. The bromine atoms serve as reactive sites for nucleophilic attack, facilitating the formation of new chemical bonds. The ethoxy chains provide solubility and flexibility, enhancing its interaction with different molecular environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
  • 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
  • 1,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzene

Uniqueness

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is unique due to its extended ethoxy chains, which provide enhanced solubility and flexibility compared to similar compounds. This makes it particularly useful in applications requiring high solubility and specific molecular interactions.

Biological Activity

1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene (CAS No. 187754-75-2) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, structural properties, and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula C16H24Br2O6C_{16}H_{24}Br_2O_6 and a molecular weight of approximately 472.17 g/mol. The compound features two bromine atoms and multiple ether groups, which contribute to its solubility and reactivity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC16H24Br2O6C_{16}H_{24}Br_2O_6
Molecular Weight472.17 g/mol
CAS Number187754-75-2
SolubilitySoluble in organic solvents
Melting PointNot determined

Synthesis

The synthesis of this compound typically involves bromination reactions of the corresponding phenolic compounds or other suitable precursors. Recent advancements have focused on optimizing these synthetic pathways to improve yield and purity while minimizing environmental impact .

Antitumor Properties

Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of dibromobenzene have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antitumor Activity Assessment

In a recent study published in Bioorganic & Medicinal Chemistry, researchers evaluated the cytotoxic effects of dibrominated phenolic compounds on human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation at low micromolar concentrations, suggesting potential use as anticancer agents .

Anti-inflammatory Effects

Research has also suggested that similar compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The bromine atoms enhance electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to altered signaling pathways associated with cell growth and survival .

Properties

CAS No.

187754-76-3

Molecular Formula

C20H32Br2O8

Molecular Weight

560.3 g/mol

IUPAC Name

1,4-dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C20H32Br2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3

InChI Key

KXRDVQVPFSJHHI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=C(C=C1Br)OCCOCCOCCOC)Br

Origin of Product

United States

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